molecular formula C30H46O4 B081584 Virgatic acid CAS No. 14356-51-5

Virgatic acid

Cat. No. B081584
CAS RN: 14356-51-5
M. Wt: 470.7 g/mol
InChI Key: IZWBODJDDBCDFA-DXEZAUPJSA-N
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Description

Virgatic acid is a natural compound isolated from the herbs of Salvia virgafa . It belongs to the category of natural compounds known as triterpenoids .

Scientific Research Applications

Phytochemistry

Virgatic acid is a new pentacyclic triterpene found in Salvia virgata . It’s one of the main non-volatile constituents besides flavonoids and phenolics . The compound is also found in Momordica charantia, commonly known as bitter gourd .

Antioxidant Properties

Virgatic acid exhibits antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antidiabetic Properties

Momordica charantia, which contains Virgatic acid, has been traditionally used to treat diabetes . Researches have proved that it contains an insulin-like principle which has positive effects in lowering the blood and urine glucose content .

Anti-inflammatory Properties

Virgatic acid exhibits anti-inflammatory properties . Anti-inflammatory substances can reduce inflammation or swelling.

Antiviral Properties

Virgatic acid exhibits antiviral properties . Antiviral substances inhibit the growth of viruses.

Antineoplastic Properties

Virgatic acid exhibits antineoplastic properties . Antineoplastic agents prevent the growth and spread of tumors or malignant cells.

Osteoblastic Activities

Virgatic acid exhibits osteoblastic activities . Osteoblasts are cells that synthesize bone.

Neuroprotective Effects

Momordica charantia polysaccharides, which contain Virgatic acid, possess neuroprotective effects . Neuroprotective agents protect nerve cells against damage, degeneration, or impairment of function.

Future Directions

While there is some information available about Virgatic acid, much remains to be discovered. Future research could focus on elucidating its synthesis, molecular structure, chemical reactivity, mechanism of action, and physical and chemical properties. Additionally, its potential applications in medicine, agriculture, or other fields could be explored. The analysis of relevant papers could provide further insights into these aspects.

properties

IUPAC Name

(4aS,6aS,6aS,6bR,8aS,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-12-oxo-3,4,5,6,6a,7,8,8a,10,11,13,14b-dodecahydro-1H-picene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O4/c1-25(2)12-14-30(24(33)34)15-13-27(5)18(19(30)17-25)8-9-21-28(27,6)11-10-20-26(3,4)22(31)16-23(32)29(20,21)7/h8,19-22,31H,9-17H2,1-7H3,(H,33,34)/t19-,20-,21-,22-,27+,28+,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZWBODJDDBCDFA-DXEZAUPJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(C(=O)CC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C(=O)C[C@@H](C3(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Virgatic acid

CAS RN

14356-51-5
Record name Virgatic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014356515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VIRGATIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K3293BNX3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the ecological significance of Virgatic acid in Salvia plants?

A1: Virgatic acid, a triterpene found in Salvia species, acts as a singlet oxygen quencher. [] This quenching ability, attributed to a charge-transfer energy transfer mechanism, is suggested to protect Salvia plants from photooxygenation, a damaging process caused by singlet oxygen. []

Q2: What other compounds have been identified alongside Virgatic acid in Momordica cochinchinensis Spreng.?

A2: Besides Virgatic acid (also referred to as Momordic acid in the provided abstract), previous research on Momordica cochinchinensis Spreng. led to the isolation of oleanolic acid, its derivative momordic acid (1-oxo-oleanolic acid), and a steroid compound called bessisterol. [] Additionally, a diterpene named columbin, typically found in the Menispermaceae family, has been identified in the roots of this plant. []

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